Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate
Description
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a methoxybenzylamine moiety, and a but-2-enoate backbone
Properties
IUPAC Name |
ethyl (E)-3-[(4-methoxyphenyl)methylamino]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(16)9-11(2)15-10-12-5-7-13(17-3)8-6-12/h5-9,15H,4,10H2,1-3H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNXSFPADAFXKP-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and 4-methoxybenzylamine.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 4-methoxybenzylamine in the presence of a base such as sodium ethoxide. This step forms the intermediate compound.
Esterification: The intermediate is then subjected to esterification under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-3-[(4-hydroxybenzyl)amino]but-2-enoate: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
Mthis compound: The methyl ester variant may have different solubility and reactivity profiles compared to the ethyl ester.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in various fields.
Biological Activity
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Ethyl ester group
- Methoxybenzylamine moiety
- But-2-enoate backbone
This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit enzymes or receptors involved in various disease pathways. The precise mechanisms can vary based on the specific application and the structural characteristics of the compound.
Medicinal Chemistry
This compound has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its unique structure allows for modifications that can enhance bioactivity.
Antimicrobial and Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, related esters have shown activity against various cancer cell lines, indicating potential for development as therapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl (2E)-3-[(4-hydroxybenzyl)amino]but-2-enoate | Hydroxyl group instead of methoxy | Altered reactivity and potential bioactivity |
| Mthis compound | Methyl ester variant | Different solubility and reactivity profiles |
The presence of different functional groups significantly influences the compound's reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Inhibition Studies : Research has demonstrated that related compounds can inhibit key enzymes involved in cancer progression, suggesting that this compound may share similar properties.
- Structure–Activity Relationship (SAR) : Investigations into SAR highlight how modifications to the methoxy or benzyl groups can enhance or diminish biological activity, guiding future synthetic efforts .
- Pharmacokinetics : Studies assessing stability in biological systems indicate that modifications to the ester group can influence half-life and bioavailability, which are critical for therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
